molecular formula C12H20O2 B13344094 2-(2,2-Dimethylpropanoyl)cycloheptan-1-one

2-(2,2-Dimethylpropanoyl)cycloheptan-1-one

Cat. No.: B13344094
M. Wt: 196.29 g/mol
InChI Key: LRMZIYCTHBMFID-UHFFFAOYSA-N
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Description

2-(2,2-Dimethylpropanoyl)cycloheptan-1-one is an organic compound with the molecular formula C12H20O2. It is a ketone derivative, characterized by a cycloheptane ring substituted with a 2,2-dimethylpropanoyl group at the second position. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2-Dimethylpropanoyl)cycloheptan-1-one typically involves the acylation of cycloheptanone with pivaloyl chloride (2,2-dimethylpropanoyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

Cycloheptanone+Pivaloyl chlorideBaseThis compound\text{Cycloheptanone} + \text{Pivaloyl chloride} \xrightarrow{\text{Base}} \text{this compound} Cycloheptanone+Pivaloyl chlorideBase​this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2,2-Dimethylpropanoyl)cycloheptan-1-one can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or esters.

    Reduction: Secondary alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2,2-Dimethylpropanoyl)cycloheptan-1-one has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of 2-(2,2-Dimethylpropanoyl)cycloheptan-1-one depends on its specific application and the context in which it is used. In general, the compound may interact with molecular targets such as enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular targets involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,2-Dimethylpropanoyl)cyclohexan-1-one
  • 2-(2,2-Dimethylpropanoyl)cyclopentan-1-one
  • 2-(2,2-Dimethylpropanoyl)cyclohexan-1-one

Uniqueness

2-(2,2-Dimethylpropanoyl)cycloheptan-1-one is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six-membered and five-membered ring analogs. This structural difference can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for specific applications in research and industry.

Properties

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

2-(2,2-dimethylpropanoyl)cycloheptan-1-one

InChI

InChI=1S/C12H20O2/c1-12(2,3)11(14)9-7-5-4-6-8-10(9)13/h9H,4-8H2,1-3H3

InChI Key

LRMZIYCTHBMFID-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)C1CCCCCC1=O

Origin of Product

United States

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